molecular formula C4H4ClN3O2 B12966098 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid

5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12966098
M. Wt: 161.55 g/mol
InChI Key: LLZXHMUOPXSTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid
  • 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 1H-1,2,4-Triazole-3-carboxylic acid

Uniqueness

5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group on the triazole ring enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C4H4ClN3O2

Molecular Weight

161.55 g/mol

IUPAC Name

5-chloro-2-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C4H4ClN3O2/c1-8-6-2(4(9)10)3(5)7-8/h1H3,(H,9,10)

InChI Key

LLZXHMUOPXSTDU-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C(=N1)Cl)C(=O)O

Origin of Product

United States

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